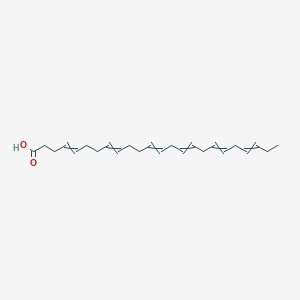
Tetracosa-4,8,12,15,18,21-hexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosa-4,8,12,15,18,21-hexaenoic acid is a very long-chain polyunsaturated fatty acidThis compound is highly hydrophobic, practically insoluble in water, and relatively neutral .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-4,8,12,15,18,21-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the elongation of linolenic acid through a series of elongation and Δ6-desaturation reactions . These reactions are often catalyzed by specific enzymes in biological systems, but can also be achieved through chemical synthesis in the laboratory.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the availability of natural sources. It is often extracted from marine oils, such as those from tunny, herring, cod-liver, pilot whale, sardine, and squalus-suclii-liver oils . These sources are rich in very long-chain polyunsaturated fatty acids, including this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetracosa-4,8,12,15,18,21-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Peroxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Tetracosa-4,8,12,15,18,21-hexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of very long-chain polyunsaturated fatty acids.
Biology: It plays a role in the structure and function of cell membranes, particularly in the retina and brain.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of specialized nutritional supplements and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tetracosa-4,8,12,15,18,21-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the production of eicosanoids, which are signaling molecules involved in inflammation and immune responses .
Comparación Con Compuestos Similares
Tetracosa-4,8,12,15,18,21-hexaenoic acid is unique among very long-chain polyunsaturated fatty acids due to its specific structure and properties. Similar compounds include:
Docosahexaenoic acid (DHA): Another very long-chain polyunsaturated fatty acid with six double bonds, but with a shorter chain length (22 carbons).
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with five double bonds and a chain length of 20 carbons.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds and a chain length of 20 carbons
This compound is distinguished by its longer chain length and higher degree of unsaturation, which confer unique physical and chemical properties.
Propiedades
Número CAS |
639855-85-9 |
|---|---|
Fórmula molecular |
C24H36O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
tetracosa-4,8,12,15,18,21-hexaenoic acid |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,16-17,20-21H,2,5,8,11,14-15,18-19,22-23H2,1H3,(H,25,26) |
Clave InChI |
YOWPDSQEIZPPKN-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCC=CCCC=CCCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
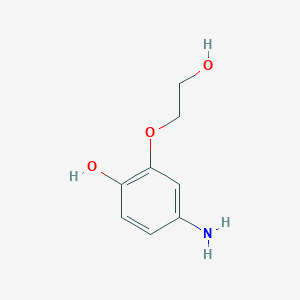
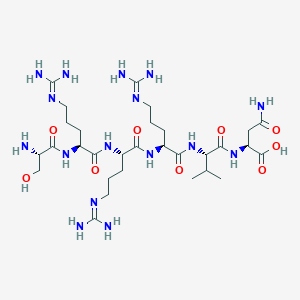
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
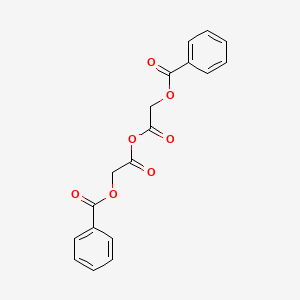
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
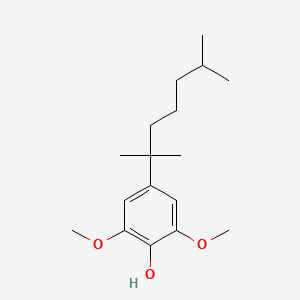
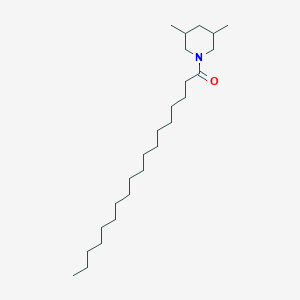
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

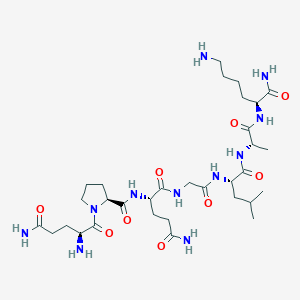

![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
